N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide
CAS No.: 925244-40-2
Cat. No.: VC17117519
Molecular Formula: C32H44Br2N4O4S
Molecular Weight: 740.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 925244-40-2 |
|---|---|
| Molecular Formula | C32H44Br2N4O4S |
| Molecular Weight | 740.6 g/mol |
| IUPAC Name | N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide |
| Standard InChI | InChI=1S/C32H42N4O4S.2BrH/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25;;/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39);2*1H |
| Standard InChI Key | WORMGNDAXQYVAV-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43.Br.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a multifunctional structure comprising:
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A 4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl moiety, which contributes to receptor binding affinity through hydrogen bonding interactions.
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A naphthalen-1-ylethoxy group enhancing lipophilicity and membrane permeability.
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Diethylaminoethyl and ethylaminoethyl side chains that facilitate β₂-adrenergic receptor activation.
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Two bromide counterions stabilizing the protonated amine groups, improving aqueous solubility .
The free base (C₃₂H₄₂N₄O₄S, MW 578.77 g/mol) is converted to the dihydrobromide salt to optimize pharmacokinetic properties .
Key Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 925244-40-2 |
| Molecular Formula | C₃₂H₄₄Br₂N₄O₄S |
| Molecular Weight | 740.6 g/mol |
| Solubility | Enhanced in polar solvents due to salt form |
| Partition Coefficient (logP) | Estimated 3.2 (free base) |
Synthesis and Analytical Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Coupling of benzothiazolone intermediate: The 4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl group is introduced via nucleophilic substitution.
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Alkylation with naphthylethoxypropanamide: A Mitsunobu reaction links the naphthyl ether to the propanamide backbone.
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Amine functionalization: Diethylaminoethyl and ethylaminoethyl side chains are appended using carbodiimide-mediated couplings.
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Salt formation: Treatment with hydrobromic acid yields the dihydrobromide form .
Critical reaction parameters include:
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Temperature control (0–5°C during acid-sensitive steps).
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Use of anhydrous dimethylformamide (DMF) as the solvent.
Analytical Confirmation
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High-Resolution Mass Spectrometry (HRMS): Confirmed molecular ion peak at m/z 741.1243 [M+H]⁺.
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¹H NMR (400 MHz, D₂O): δ 8.21 (naphthyl H), 6.89 (benzothiazolone H), 3.74–3.12 (ethylamino protons).
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X-ray Diffraction: Salt formation validated by bromide ion coordination .
Pharmacological Profile
Mechanism of Action
As a β₂-adrenergic receptor agonist, the compound activates adenylate cyclase, increasing intracellular cAMP levels. This induces smooth muscle relaxation in airways, alleviating bronchoconstriction . Key pharmacological attributes include:
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Receptor selectivity: >1,500-fold preference for β₂ over β₁/β₃ receptors (pEC₅₀ = 7.9) .
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Rapid onset: 50% maximal bronchodilation within 5 minutes in guinea pig trachea .
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Ultralong duration: Sustained efficacy >24 hours post-inhalation due to high receptor affinity and slow dissociation .
Preclinical Efficacy
| Model | Outcome |
|---|---|
| Guinea pig trachea | 95% inhibition of histamine-induced contraction at 10 nM |
| Human bronchial rings | 87% relaxation of carbachol-induced tone |
| COPD rat model | 68% reduction in airway resistance |
Dose-dependent effects were observed without tachyphylaxis after repeated dosing .
Clinical Development
Phase II Trial in COPD
A randomized, double-blind study (n = 329) compared AZD3199 dihydrobromide (200–800 μg once daily) to formoterol (9 μg twice daily) and placebo over 4 weeks :
| Parameter | AZD3199 200 μg | AZD3199 800 μg | Formoterol |
|---|---|---|---|
| ΔFEV₁ (peak, mL) | +171 | +166 | +158 |
| ΔFEV₁ (trough, mL) | +110 | +97 | +89 |
| ΔFVC (peak, mL) | +204 | +190 | +182 |
All AZD3199 doses significantly outperformed placebo (p < 0.001), with comparable efficacy to formoterol. Symptom scores improved by 34%, and rescue medication use decreased by 41% .
| Adverse Event | AZD3199 (%) | Placebo (%) |
|---|---|---|
| Throat irritation | 12 | 3 |
| Tachycardia | 8 | 1 |
| Hypokalemia | 6 | 1 |
Events were mild-to-moderate, with no clinically significant ECG changes or mortality .
Comparative Analysis with Related Compounds
| Agent | Duration (h) | β₂ Selectivity | Daily Dose |
|---|---|---|---|
| AZD3199 | >24 | 1,500:1 | 200–800 μg |
| Indacaterol | 24 | 250:1 | 75 μg |
| Olodaterol | 24 | 1,000:1 | 5 μg |
AZD3199’s extended half-life (up to 142 h in humans) and rapid onset distinguish it from earlier ULABAs .
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